N,1-dibenzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N,1-dibenzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique arrangement of atoms in this compound makes it a subject of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dibenzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of diphenylhydrazone with pyridine in the presence of iodine can yield the desired pyrazolopyridine structure .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N,1-dibenzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N,1-dibenzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of N,1-dibenzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features.
1H-pyrazolo[4,3-b]pyridine: Another isomer with distinct properties.
1H-pyrazolo[3,4-c]pyridine: Differing in the position of the nitrogen atoms in the ring.
Uniqueness
N,1-dibenzyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .
Properties
Molecular Formula |
C23H22N4O |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N,1-dibenzyl-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H22N4O/c1-16-13-20(23(28)24-14-18-9-5-3-6-10-18)21-17(2)26-27(22(21)25-16)15-19-11-7-4-8-12-19/h3-13H,14-15H2,1-2H3,(H,24,28) |
InChI Key |
ABEJHZPAXRNLHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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